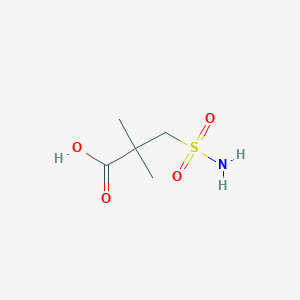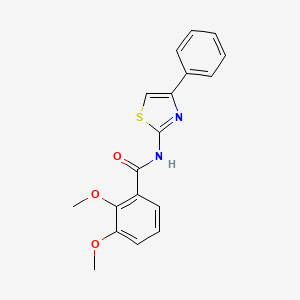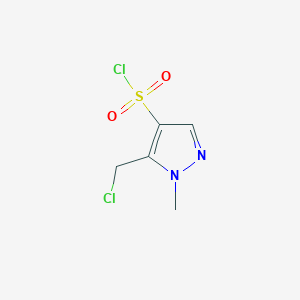
2,2-Dimethyl-3-sulfamoylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-3-sulfamoylpropanoic acid” is a chemical compound with the CAS Number: 1368407-84-4 . It has a molecular weight of 181.21 and its IUPAC name is 3-(aminosulfonyl)-2,2-dimethylpropanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) . This code provides a specific textual representation of the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analysis
Advancements in the monitoring and analysis of ether-PFAS, such as F-53B, Gen-X, and ADONA, have been significant. These compounds, including various fluoroalkylether substances, are part of a class of fluorinated alternative chemicals increasingly reported in environmental samples. High-resolution mass spectrometry has played a crucial role in identifying and understanding the fate, effects, and distribution of these compounds in the environment compared to legacy PFAS like PFOA and PFOS. The development of analytical methods and a compiled database of MS/MS fragment ions have been instrumental in this research area, suggesting potential applications for studying compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid in environmental matrices (Munoz et al., 2019).
Microbial Degradation Studies
Understanding the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to this compound, provides insights into their environmental fate. Research into the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, for instance, has highlighted the potential for microbial action in mitigating the environmental persistence of PFAS. Such studies contribute to evaluating the ecological impacts and management strategies for these substances (Liu & Avendaño, 2013).
Health and Environmental Safety Reviews
The toxicity assessments of fluorinated alternatives to legacy PFAS have revealed that these compounds, including potentially this compound, exhibit comparable or even more serious potential toxicity. These findings underscore the need for further toxicological studies to ensure the safety of fluorinated compounds used in various industrial applications (Wang et al., 2019).
Adsorption and Removal from Water
Research on the adsorption of PFAS from water, including studies on the removal efficiencies of different adsorbents for long- and short-chain PFAS, is critical. These findings are relevant for understanding how compounds like this compound might be removed from water, addressing the challenges of adsorbent regeneration, and mitigating the environmental and health impacts of PFAS (Gagliano et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMGPQPSBRWURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2661665.png)

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)


![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)
![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)
![4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2661682.png)


![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)
